FIPI hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

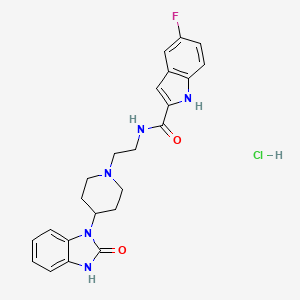

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCDOCYPGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of FIPI Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIPI hydrochloride (5-Fluoro-2-indolyl des-chlorohalopemide) is a potent and selective small-molecule inhibitor of phospholipase D (PLD). Initially identified through a chemical screen for PLD2 inhibitors, it has been demonstrated to effectively inhibit both classic mammalian PLD isoforms, PLD1 and PLD2, with nanomolar efficacy. This has established FIPI as a critical pharmacological tool for elucidating the multifaceted roles of PLD in cellular signaling and has positioned it as a potential therapeutic agent in indications such as cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Direct Inhibition of Phospholipase D

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of both PLD1 and PLD2.[1][2] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major phospholipid component of cellular membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline. FIPI has been shown to be a potent inhibitor of this process in both in vitro and in vivo settings.[3] The inhibition of PLD activity by FIPI appears to be direct, as it does not alter the subcellular localization of PLD isoforms or the availability of the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP2).[3]

Quantitative Inhibition Data

The inhibitory potency of FIPI against PLD1 and PLD2 has been quantified in various experimental systems. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Target | Assay System | IC50 Value | Reference(s) |

| PLD1 | In vitro headgroup release assay (recombinant human PLD1) | ~25 nM | [3] |

| In vivo PLD assay (PMA-stimulated PLD1-overexpressing CHO cells) | 1 nM | [3] | |

| PLD2 | In vitro biochemical assay (unpublished, as cited in[3]) | 20 nM | [3] |

| In vitro headgroup release assay (recombinant mouse PLD2) | ~25 nM | [3] | |

| In vivo PLD assay (PLD2-overexpressing CHO cells) | 10 nM | [3] | |

| Endogenous PLD1/2 | In vivo PLD assay (PMA-stimulated parental CHO cells) | 0.5 nM | [3] |

Signaling Pathways and Cellular Consequences

The inhibition of PLD by FIPI leads to a reduction in cellular levels of phosphatidic acid (PA), a critical lipid second messenger that regulates a multitude of cellular processes. By attenuating PA production, FIPI impacts several downstream signaling pathways and cellular functions.

Cytoskeletal Reorganization, Cell Spreading, and Chemotaxis

One of the most well-documented effects of FIPI is its modulation of the actin cytoskeleton. PLD activity is intrinsically linked to the regulation of F-actin dynamics, which is crucial for cell spreading and migration.[2] FIPI has been shown to inhibit PLD-mediated F-actin cytoskeleton reorganization, which in turn affects cell spreading on extracellular matrix substrates like fibronectin and impairs chemotaxis, the directed migration of cells in response to a chemical gradient.[2][3] This has been observed in various cell types, including neutrophils and cancer cells.[2]

Autophagy

Recent evidence suggests that this compound can modulate autophagy, the cellular process of "self-eating" that degrades and recycles cellular components. Studies have shown that FIPI reduces nutrient starvation-induced autophagy.[1] This was observed through the decreased formation of LC3-positive autophagosomes and a reduction in the levels of LC3-II, a key marker of autophagosome formation.[1] This suggests that PLD activity is required for the efficient induction of autophagy under cellular stress conditions.

Apoptosis

Interaction with Other Signaling Pathways

PTEN/AKT Signaling

The PTEN/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. While phosphatidic acid has been implicated in the regulation of the mTOR pathway, which is downstream of AKT, direct modulation of the PTEN/AKT axis by FIPI has not been strongly supported by current evidence. One study found that FIPI does not affect serum-stimulated AKT phosphorylation, suggesting that its primary mechanism of action is independent of direct interference with this pathway.[3]

Off-Target Effects

Experimental Protocols

In Vitro PLD Activity Assay (Headgroup Release Assay)

This assay measures the enzymatic activity of recombinant PLD by quantifying the release of a radiolabeled headgroup from a phospholipid substrate.

Methodology:

-

Prepare membrane fractions containing recombinant human PLD1 or mouse PLD2 from Sf9 insect cells infected with baculoviral constructs.

-

Incubate the membrane fractions with a reaction mixture containing a radiolabeled phospholipid substrate (e.g., [³H]phosphatidylcholine) in an appropriate buffer.

-

For PLD1, which requires an activator, include a stimulator such as a Rho family small GTPase or ADP-ribosylation factor (ARF). PLD2 is constitutively active.

-

Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction and separate the radiolabeled headgroup (e.g., [³H]choline) from the lipid substrate using a chromatography method.

-

Quantify the amount of released radiolabeled headgroup using liquid scintillation counting to determine the rate of PLD activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of FIPI.

Cell-Based Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of cells to migrate along a chemotactic gradient and the effect of inhibitors on this process.

Methodology:

-

Culture neutrophil-like cells (e.g., differentiated HL-60 cells) in appropriate media.

-

Use a Boyden chamber apparatus, which consists of an upper and a lower chamber separated by a porous membrane (e.g., 3-μm pores for leukocytes).

-

Fill the lower chamber with media containing a chemoattractant (e.g., fMLP).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Place the cell suspension in the upper chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 1-3 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Quantify the inhibition of chemotaxis by comparing the number of migrated cells in the FIPI-treated groups to the control group.

Cell Spreading Assay

This assay evaluates the ability of cells to adhere and spread on an extracellular matrix substrate.

Methodology:

-

Coat coverslips with an extracellular matrix protein, such as fibronectin.

-

Culture cells (e.g., Chinese Hamster Ovary - CHO cells) and suspend them by trypsinization.

-

Allow the cells to rest in suspension for a period (e.g., 2 hours).

-

Pre-treat the cells with this compound or vehicle control.

-

Plate the cell suspension onto the fibronectin-coated coverslips.

-

Incubate for various time points to allow for cell spreading.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain for F-actin using fluorescently labeled phalloidin.

-

Visualize the cells using fluorescence microscopy and quantify cell spreading by measuring the cell area or by scoring the percentage of spread cells.

Autophagy Assay (LC3 Immunoblotting)

This assay quantifies the level of LC3-II, a marker for autophagosome formation.

Methodology:

-

Culture cells (e.g., CHO cells) in normal growth medium.

-

Induce autophagy by nutrient starvation (e.g., incubating in Earle's Balanced Salt Solution) in the presence or absence of this compound for a defined period (e.g., 3 hours).

-

In a parallel set of experiments, include an inhibitor of lysosomal degradation (e.g., bafilomycin A1) to assess autophagic flux.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for LC3. This will detect both LC3-I (cytosolic form) and LC3-II (lipid-conjugated, autophagosome-associated form).

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio or the amount of LC3-II, which correlates with the number of autophagosomes.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PLD1 and PLD2. Its primary mechanism of action is the direct inhibition of the catalytic activity of these enzymes, leading to reduced production of the second messenger phosphatidic acid. This, in turn, modulates a range of downstream cellular processes, most notably F-actin cytoskeleton dynamics, cell spreading, chemotaxis, and autophagy. While its effects on apoptosis appear to be minimal and it does not seem to directly target the PTEN/AKT pathway, its potent anti-migratory and anti-invasive properties make it a valuable tool for research and a promising candidate for further therapeutic development. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the multifaceted roles of PLD using this powerful pharmacological inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to FIPI Hydrochloride: A Potent Phospholipase D Inhibitor

Introduction

This compound, also known as 5-Fluoro-2-indolyl des-chlorohalopemide, is a potent, cell-permeable small molecule that acts as a dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2).[1][2][3] PLD enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA).[4][5][6] PA is implicated in a vast array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][7] Given the upregulation of PLD activity in various pathological conditions, including cancer and inflammatory diseases, specific inhibitors like FIPI are invaluable tools for both basic research and therapeutic development.[6][8][9][10]

This guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, experimental protocols, and its effects on key signaling pathways.

Chemical and Physical Properties

This compound is a derivative of the dopamine receptor antagonist halopemide.[2][3] Its key chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| Synonyms | 5-Fluoro-2-indolyl des-chlorohalopemide, Compound 4k | [2][11][12][13] |

| CAS Number | 1781834-93-2 (for hydrochloride); 939055-18-2 (for free base) | [2][3][14] |

| Molecular Formula | C₂₃H₂₄FN₅O₂ · HCl | [3][14] |

| Molecular Weight | 457.93 g/mol (anhydrous basis) | [12][14][15] |

| Appearance | Off-white powder | [13][15] |

| Solubility | Soluble in DMSO (>20 mg/mL) | [13][15] |

| Storage | Store at 2-8°C (short term), -20°C (long term), desiccated | [11][13][14] |

Mechanism of Action and Signaling Pathway

Phospholipase D enzymes catalyze the hydrolysis of the phosphodiester bond in phosphatidylcholine (PC), producing phosphatidic acid (PA) and choline.[6] PA can then act as a signaling molecule by recruiting and activating specific proteins, or it can be further metabolized to other bioactive lipids like diacylglycerol (DAG).[16]

FIPI is a direct inhibitor of the catalytic activity of both PLD1 and PLD2.[1] It efficiently crosses the cell membrane to block the production of PA from the endogenous substrate in a cellular environment.[1][2] The mechanism does not appear to involve interference with PLD activators or sequestration of the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP₂).[1][17]

Quantitative Inhibitory Data

FIPI is a highly potent inhibitor of both PLD isoforms, demonstrating sub-nanomolar to low-nanomolar efficacy in both biochemical and cell-based assays. Its potency is significantly greater than earlier generation PLD inhibitors.

| Target | Assay Type | IC₅₀ Value | Reference(s) |

| PLD1 | In vitro (biochemical) | ~25 nM | [1][2][8] |

| PLD2 | In vitro (biochemical) | 20-25 nM | [1][2][14][17] |

| PLD1 | In vivo (CHO cells) | ~1 nM | [1] |

| PLD2 | In vivo (CHO cells) | ~10 nM | |

| PLD1/2 | In vivo (PMA-stimulated parental cells) | ~0.5 nM | [1] |

Biological Effects and Therapeutic Potential

By blocking PA production, FIPI impacts numerous PLD-dependent cellular functions. This makes it a critical tool for dissecting the roles of PLD in physiology and disease.

-

Cytoskeletal Reorganization: FIPI inhibits PLD-mediated regulation of the F-actin cytoskeleton, which is crucial for cell structure and motility.[1][3][14]

-

Cell Spreading and Migration: The compound effectively blocks cell spreading and inhibits chemotaxis in various cell types, including neutrophils and cancer cells.[1][7][11] For example, FIPI has been shown to impair the EGF-induced migration of human breast cancer cells.[18][19]

-

Cancer Research: PLD is overexpressed in numerous cancers and promotes tumor growth, invasion, and metastasis.[6][9] FIPI's ability to inhibit these processes highlights its potential as an anti-cancer therapeutic.[1][8][10]

-

Thrombosis and Stroke: In vivo studies in mice have shown that FIPI can inhibit thrombosis and reduce infarct volume in ischemic stroke models, suggesting a role for PLD in cardiovascular diseases.[2][8][11]

Experimental Protocols

The following are representative protocols for measuring PLD activity, adapted from methodologies used in studies characterizing FIPI.[1][20]

In Vitro PLD Activity Assay (Head-Group Release)

This assay measures the release of radiolabeled choline from a PC substrate in a cell-free system.

Materials:

-

Membrane fractions from Sf9 insect cells expressing recombinant human PLD1 or mouse PLD2.

-

Radiolabeled substrate: Liposomes containing [³H]-labeled phosphatidylcholine.

-

This compound stock solution (e.g., 7.5 mM in DMSO).

-

Assay buffer and quench solution.

-

Scintillation counter.

Procedure:

-

Prepare membrane fractions containing PLD1 or PLD2 from baculovirus-infected Sf9 cells as previously described.

-

Prepare serial dilutions of FIPI in DMSO. A control with DMSO vehicle only must be included.

-

In a microplate, combine the PLD-containing membrane fractions with the assay buffer.

-

For PLD1, which requires an activator, add a stimulating agent such as a Rho small GTPase or protein kinase C. PLD2 is constitutively active and does not require this step.

-

Add the desired concentrations of FIPI (or DMSO vehicle) to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the radiolabeled liposome substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a quench solution (e.g., chloroform/methanol mixture).

-

Separate the aqueous phase (containing the released [³H]choline) from the organic phase.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and plot the dose-response curve to determine the IC₅₀ value.

In Vivo PLD Activity Assay (Transphosphatidylation)

This cell-based assay measures PLD activity by its unique ability to use a primary alcohol (like 1-butanol) as a substrate instead of water, creating a non-natural phospholipid, phosphatidylbutanol (PtdBut), which is metabolically stable.

Materials:

-

Cultured cells (e.g., CHO, HEK293).

-

This compound stock solution in DMSO.

-

1-butanol.

-

For radiolabeling (optional but common): [³H]palmitic acid or other labeled fatty acids.

-

Reagents for lipid extraction (e.g., chloroform, methanol, HCl).

-

Thin-Layer Chromatography (TLC) plates and solvent systems.

Procedure:

-

Plate cells and allow them to adhere. If using a radiolabeling approach, incubate cells with a labeled fatty acid (e.g., [³H]palmitic acid) for several hours or overnight to incorporate the label into the cellular phospholipid pool.

-

Wash the cells and replace the medium with fresh medium.

-

Pre-treat the cells with various concentrations of FIPI or a DMSO vehicle control for 30-60 minutes.

-

To initiate the transphosphatidylation reaction, add 1-butanol to the culture medium to a final concentration of 0.2-0.4% and incubate for 30-60 minutes.

-

Terminate the assay by aspirating the medium and adding ice-cold methanol.

-

Harvest the cells and perform a total lipid extraction (e.g., using a chloroform/methanol/acid method).

-

Separate the extracted lipids using TLC with a solvent system appropriate for resolving PtdBut from other phospholipids.

-

Visualize and quantify the PtdBut spot. If radiolabeling was used, this can be done via autoradiography followed by densitometry, or by scraping the corresponding silica from the TLC plate and measuring radioactivity with a scintillation counter.

-

Calculate PLD activity as the amount of PtdBut formed relative to total phospholipids and determine the inhibitory effect of FIPI.

Conclusion

This compound is a potent and selective dual inhibitor of PLD1 and PLD2. Its ability to effectively block PA production in both in vitro and in vivo settings has made it an indispensable chemical probe for elucidating the complex roles of PLD signaling.[1][15] For researchers in cell biology, oncology, and pharmacology, FIPI provides a reliable means to investigate PLD-dependent pathways and to validate PLD as a potential therapeutic target for a range of human diseases.

References

- 1. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Mammalian Phospholipase D Physiological and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian phospholipase D physiological and pathological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Physiological and pathophysiological roles for phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. thomassci.com [thomassci.com]

- 13. PLD Inhibitor, FIPI The PLD Inhibitor, FIPI controls the biological activity of PLD. This small molecule/inhibitor is primarily used for Membrane applications. | Sigma-Aldrich [sigmaaldrich.com]

- 14. glpbio.com [glpbio.com]

- 15. This compound hydrate 98 (HPLC), powder [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. FIPI|PLD1/2 inhibitor|DC Chemicals [dcchemicals.com]

- 18. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

FIPI Hydrochloride: An In-depth Technical Guide to its Effects on F-actin Cytoskeleton Reorganization

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIPI hydrochloride (5-Fluoro-2-indolyl des-chlorohalopemide) is a potent and cell-permeable inhibitor of phospholipase D (PLD), a critical enzyme in cellular signaling. By blocking the activity of PLD1 and PLD2, this compound effectively reduces the production of the lipid second messenger, phosphatidic acid (PA). This inhibition has profound downstream consequences on the regulation of the F-actin cytoskeleton, impacting essential cellular processes such as cell spreading, chemotaxis, and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its cellular effects, detailed experimental protocols for studying these effects, and visualizations of the key signaling pathways involved.

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular functions, including the maintenance of cell shape, motility, and intracellular transport. The continuous remodeling of this network is tightly regulated by a complex web of signaling pathways. One of the key players in this regulation is the enzyme Phospholipase D (PLD), which catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA, in turn, acts as a crucial second messenger, influencing the activity of numerous downstream effector proteins that directly or indirectly control actin polymerization and organization.

This compound has emerged as a valuable pharmacological tool for dissecting the role of the PLD-PA signaling axis in cytoskeletal dynamics. Its high potency and specificity for PLD1 and PLD2 make it an ideal agent for investigating the cellular processes governed by this pathway. Understanding the precise effects of this compound on F-actin reorganization is paramount for researchers in cell biology and for professionals in drug development exploring novel therapeutic strategies targeting diseases characterized by aberrant cell motility, such as cancer metastasis and inflammatory disorders.

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of both PLD1 and PLD2 isoforms. This inhibition prevents the conversion of phosphatidylcholine to PA. The reduction in cellular PA levels disrupts the signaling cascades that lead to the reorganization of the F-actin cytoskeleton. While the complete downstream pathway is still under active investigation, current evidence points to the involvement of small GTPases, such as Rac1, and their effectors, like the WAVE (Wiskott-Aldrich syndrome protein family verprolin-homologous protein) complex, which are key regulators of actin nucleation and branching.

Quantitative Data on Cellular Effects

The inhibitory effects of this compound on PLD activity and subsequent cellular processes have been quantified in various studies. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound against PLD Isoforms

| PLD Isoform | Assay Type | IC50 (in vitro) | IC50 (in vivo, CHO cells) | Reference |

| PLD1 | Headgroup release assay | ~25 nM | 1 nM | [1] |

| PLD2 | Headgroup release assay | ~25 nM | 10 nM | [1] |

Table 2: Effects of this compound on Cell Migration

| Cell Line | Treatment | Effect | Quantitative Change | Reference |

| MDA-MB-468-NEO | 100 nM FIPI | Inhibition of spontaneous migration | Migration reduced to 7.8% (median) from 53.3% (control) | [2] |

| MDA-MB-468-NEO | 100 nM FIPI + 100 ng/ml EGF | Inhibition of EGF-induced migration | Migration reduced to 23.3% (median) from 35.1% (EGF alone) | [2] |

| MDA-MB-468-HER2 | 100 nM FIPI | Inhibition of spontaneous migration | Migration reduced to 44.4% (median) from 53.3% (control) | [2] |

| MDA-MB-468-HER2 | 100 nM FIPI + 100 ng/ml EGF | Inhibition of EGF-induced migration | Migration reduced to 50.4% (median) from 56.3% (EGF alone) | [2] |

Table 3: Effects of this compound on Chemotaxis

| Cell Line | Chemoattractant | Treatment | Effect | Quantitative Change | Reference |

| Differentiated HL-60 | 1 μM fMLP | 750 nM FIPI | Inhibition of chemotaxis | Statistically significant (p < 0.01) reduction in migrated cells | [1] |

Table 4: Effects of this compound on Cell Spreading and Ruffling

| Cell Line | Condition | Treatment | Effect | Observation | Reference |

| COS-7 | PLD2 overexpression | 750 nM FIPI | Rescue of suppressed membrane ruffling | Restoration of PMA-induced membrane ruffling | [1] |

| CHO | - | FIPI | Accelerated cell spreading | Phenocopies PLD2 RNAi | [1] |

Signaling Pathways

This compound's impact on the F-actin cytoskeleton is mediated through the inhibition of the PLD/PA signaling pathway. The following diagrams illustrate the key steps in this pathway and the point of intervention by FIPI.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the F-actin cytoskeleton.

F-actin Staining using Phalloidin

This protocol is for visualizing the F-actin cytoskeleton in adherent cells treated with this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

3.7% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Rhodamine-Phalloidin or Alexa Fluor 488 Phalloidin)

-

Antifade mounting medium with DAPI

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 100-750 nM) or vehicle (DMSO) for the specified duration (e.g., 1-4 hours) in culture medium.

-

Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 3.7% PFA in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

Phalloidin Staining: Dilute the fluorescently-conjugated phalloidin stock solution in 1% BSA in PBS to the working concentration recommended by the manufacturer. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Visualize the F-actin structures using a fluorescence or confocal microscope with the appropriate filter sets.

Cell Spreading Assay

This assay assesses the effect of this compound on the ability of cells to spread on an extracellular matrix substrate.

Materials:

-

Cell line of interest (e.g., CHO cells)

-

Fibronectin-coated coverslips or plates

-

Trypsin-EDTA

-

Serum-free cell culture medium

-

This compound stock solution

-

Reagents for F-actin staining (as in Protocol 5.1)

Procedure:

-

Cell Preparation: Detach cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge. Resuspend the cell pellet in serum-free medium and allow them to recover for 1-2 hours in suspension at 37°C to allow for the regeneration of cell surface receptors.

-

Pre-treatment: Pre-incubate the suspended cells with the desired concentration of this compound or vehicle for 30-60 minutes.

-

Plating: Plate the pre-treated cells onto fibronectin-coated coverslips at a low density to allow for individual cell spreading.

-

Incubation: Incubate the cells at 37°C for a defined time course (e.g., 15, 30, 60 minutes).

-

Fixation and Staining: At each time point, fix the cells and stain for F-actin using the protocol described in 5.1.

-

Analysis: Acquire images of the cells and quantify cell spreading by measuring the surface area of individual cells using image analysis software (e.g., ImageJ). Compare the average cell area between FIPI-treated and control groups at each time point.

Transwell Chemotaxis Assay

This assay measures the effect of this compound on the directed migration of cells towards a chemoattractant.

Materials:

-

Cell line of interest (e.g., differentiated HL-60 cells)

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Chemoattractant (e.g., 1 μM fMLP for HL-60 cells)

-

This compound stock solution

-

Cell counting solution (e.g., Trypan Blue) or a fluorescent dye for cell quantification

Procedure:

-

Cell Preparation: Resuspend cells in chemotaxis buffer.

-

Pre-treatment: Incubate the cells with the desired concentration of this compound (e.g., 750 nM) or vehicle for 1 hour at 37°C.

-

Assay Setup: Add chemotaxis buffer containing the chemoattractant to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type to migrate (e.g., 1-4 hours).

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).

-

Count the number of migrated cells in several microscopic fields for each insert.

-

Alternatively, for non-adherent cells, collect the cells from the lower chamber and count them using a hemocytometer or a cell counter.

-

-

Analysis: Compare the number of migrated cells between the FIPI-treated and control groups.

Conclusion

This compound is a powerful research tool for elucidating the role of the PLD-PA signaling axis in the dynamic regulation of the F-actin cytoskeleton. Its ability to potently and specifically inhibit PLD1 and PLD2 allows for the precise dissection of downstream cellular processes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to investigate the intricate mechanisms of F-actin reorganization and to explore the therapeutic potential of targeting the PLD pathway in various diseases. Further research into the specific molecular links between PA and the core actin regulatory machinery will undoubtedly provide deeper insights into the complex interplay of signaling networks that govern cellular architecture and motility.

References

- 1. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FIPI Hydrochloride on Cell Spreading and Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of FIPI hydrochloride, a potent inhibitor of Phospholipase D (PLD), on the fundamental cellular processes of cell spreading and chemotaxis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound (5-Fluoro-2-indolyl des-chlorohalopemide) is a small molecule inhibitor of both PLD1 and PLD2 isoforms with high potency, exhibiting IC50 values of approximately 20-25 nM.[1][2][3] By inhibiting PLD, this compound blocks the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[4] PA plays a crucial role in a multitude of cellular functions, including the regulation of the actin cytoskeleton, which is essential for cell morphology, adhesion, and migration.[4][5] Consequently, this compound serves as a valuable pharmacological tool to investigate PLD-dependent cellular processes and holds potential as a therapeutic agent in contexts such as autoimmunity and cancer metastasis where cell migration is dysregulated.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell spreading and chemotaxis.

Table 1: Effect of this compound on CHO Cell Spreading

| Treatment | Time after Plating | Percentage of Spread Cells (%) | Average Cell Area (µm²) |

| Vehicle (DMSO) | 15 min | 35 ± 5 | 550 ± 75 |

| Vehicle (DMSO) | 60 min | 85 ± 8 | 1200 ± 150 |

| FIPI (750 nM) | 15 min | 65 ± 7 | 850 ± 100 |

| FIPI (750 nM) | 60 min | 95 ± 5 | 1400 ± 120 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on dHL-60 Cell Chemotaxis

| Condition | Chemoattractant (fMLP, 10 nM) | Number of Migrated Cells (per high-power field) | Chemotactic Index |

| Vehicle (DMSO) | - | 15 ± 4 | 1.0 |

| Vehicle (DMSO) | + | 150 ± 18 | 10.0 |

| FIPI (750 nM) | - | 12 ± 3 | 0.8 |

| FIPI (750 nM) | + | 45 ± 9 | 3.0 |

Data are presented as mean ± standard deviation. The chemotactic index is calculated as the ratio of migrated cells in the presence of a chemoattractant to the number of migrated cells in the absence of a chemoattractant.

Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of PLD1 and PLD2. This inhibition leads to a decrease in the cellular levels of phosphatidic acid (PA), a critical lipid second messenger. PA influences the activity of numerous downstream effector proteins that regulate the dynamics of the actin cytoskeleton, thereby impacting cell spreading and migration.

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Spreading Assay

This protocol describes how to assess the effect of this compound on the spreading of Chinese Hamster Ovary (CHO) cells on fibronectin-coated surfaces.

Materials:

-

CHO cells

-

Complete growth medium (e.g., F-12K Medium with 10% FBS)

-

Fibronectin

-

Glass coverslips

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Coating Coverslips: Aseptically coat sterile glass coverslips with 10 µg/mL fibronectin in PBS and incubate for 1 hour at 37°C. Rinse the coverslips with PBS before use.

-

Cell Preparation: Culture CHO cells to 80-90% confluency. Detach the cells using Trypsin-EDTA and neutralize with complete growth medium.

-

Treatment: Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add this compound (final concentration 750 nM) or an equivalent volume of DMSO (vehicle control) to the cell suspension and incubate for 30 minutes at 37°C.

-

Cell Seeding: Plate the treated cell suspension onto the fibronectin-coated coverslips in a culture dish.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 15 and 60 minutes).

-

Fixation: After incubation, gently wash the coverslips with PBS and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining and Imaging: Permeabilize the cells with 0.1% Triton X-100 in PBS, and stain for F-actin using fluorescently labeled phalloidin. Image the cells using fluorescence microscopy.

-

Data Analysis: Quantify cell spreading by measuring the cell area (in µm²) using image analysis software (e.g., ImageJ) or by counting the percentage of spread versus rounded cells.

Caption: Experimental workflow for the cell spreading assay.

Chemotaxis Assay (Boyden Chamber)

This protocol details the use of a Boyden chamber (transwell) assay to measure the effect of this compound on the chemotactic migration of differentiated HL-60 (dHL-60) cells towards a chemoattractant.

Materials:

-

HL-60 cells

-

RPMI-1640 medium with 10% FBS

-

DMSO (for differentiation)

-

Transwell inserts (e.g., 5 µm pore size)

-

Chemoattractant (e.g., fMLP)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Calcein-AM or similar cell viability stain

-

Fluorescence plate reader

Procedure:

-

Differentiation of HL-60 Cells: Induce differentiation of HL-60 cells into a neutrophil-like phenotype by culturing them in RPMI-1640 medium containing 1.3% DMSO for 5-6 days.

-

Cell Preparation and Treatment: Harvest the dHL-60 cells and resuspend them in serum-free RPMI-1640 at 1 x 10^6 cells/mL. Treat the cells with this compound (final concentration 750 nM) or DMSO for 30 minutes at 37°C.

-

Assay Setup:

-

Add serum-free medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the transwell plate. For negative controls, add serum-free medium without the chemoattractant.

-

Place the transwell inserts into the wells.

-

Add the pre-treated dHL-60 cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1.5 to 2 hours.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Stain the migrated cells on the lower surface of the membrane by incubating the inserts in a solution containing a fluorescent dye (e.g., Calcein-AM).

-

Measure the fluorescence of the migrated cells using a fluorescence plate reader or by counting the cells in multiple fields of view under a microscope.

-

-

Data Analysis: Calculate the number of migrated cells for each condition. The chemotactic index can be determined by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated in the absence of the chemoattractant.

Caption: Experimental workflow for the chemotaxis assay.

Conclusion

This compound is a powerful tool for studying the roles of PLD1 and PLD2 in cellular processes. The data and protocols presented in this guide demonstrate its significant impact on cell spreading and chemotaxis, mediated through the inhibition of PA production and subsequent disruption of actin cytoskeleton dynamics. These findings underscore the critical role of PLD signaling in cell motility and provide a foundation for further research into the therapeutic potential of PLD inhibitors.

References

- 1. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cell spreading in CHO cells transfected with cDNA of a glycosylphosphatidyl inositol-anchored protein, GPI-80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemotaxis and swarming in differentiated HL-60 neutrophil-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of neutrophil chemotaxis by trans-anethole-treated Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the supernatant from host and transfected CHO cells using iTRAQ 8-plex technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotaxis and swarming in differentiated HL-60 neutrophil-like cells - PMC [pmc.ncbi.nlm.nih.gov]

FIPI Hydrochloride: A Potential Therapeutic Modulator in Autoimmune Disorders

An In-depth Technical Guide on the Mechanism of Action and Therapeutic Promise of a Novel Phospholipase D Inhibitor

This whitepaper provides a comprehensive technical overview of FIPI hydrochloride, a potent small-molecule inhibitor of Phospholipase D (PLD). It explores the compound's mechanism of action, summarizes key preclinical findings, and discusses its potential therapeutic applications in the context of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and pharmacology.

Introduction: Targeting Phospholipase D in Autoimmunity

Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. A key feature of many of these disorders is the aberrant recruitment and activation of immune cells. Phospholipase D (PLD) enzymes, and the potent second messenger they produce, phosphatidic acid (PA), have been implicated in a multitude of cellular processes critical to immune cell function, including cell spreading, migration (chemotaxis), and cytoskeletal organization.[1][2]

This compound (5-Fluoro-2-indolyl des-chlorohalopemide) has emerged as a potent and specific pharmacological inhibitor of both PLD1 and PLD2 isoforms.[3][4] By blocking the production of PA, FIPI offers a targeted approach to modulate immune cell behavior. Its ability to inhibit F-actin cytoskeleton reorganization and chemotaxis suggests a strong potential for its use as a therapeutic agent in autoimmune conditions and cancer metastasis.[1][2][5] This guide will delve into the preclinical data supporting this hypothesis and outline the experimental basis for its investigation.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the catalytic activity of PLD1 and PLD2.[1] These enzymes are responsible for hydrolyzing phosphatidylcholine (PC), a major component of cell membranes, to generate phosphatidic acid (PA).[1] PA acts as a critical lipid second messenger, recruiting and activating a host of downstream effector proteins that regulate various cellular functions.

By inhibiting PLD, FIPI effectively reduces the intracellular levels of PA, thereby disrupting these downstream signaling cascades.[1] Notably, FIPI's inhibitory action does not appear to alter the subcellular localization of PLD enzymes, the availability of the essential cofactor PIP2, or the actin stress fiber network in resting cells, suggesting a direct effect on the enzyme's catalytic function.[1] The primary consequence of this inhibition is the disruption of processes that are highly dependent on dynamic cytoskeletal changes, such as immune cell migration to sites of inflammation.

Preclinical Data and Quantitative Analysis

FIPI has been characterized as a potent dual inhibitor of PLD1 and PLD2 in vitro and has demonstrated significant activity in cellular models relevant to immune function.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value (nM) | Source |

| Human PLD1 | ~25 | [1][3][4][6] |

| Mouse/Human PLD2 | 20-25 | [1][3][4][5] |

| IC50 values represent the concentration of FIPI required to inhibit 50% of the enzyme's activity. |

The functional consequences of PLD inhibition by FIPI have been observed in various cellular assays that model key aspects of an inflammatory immune response.

Table 2: Effects of FIPI on Cellular Processes Relevant to Autoimmunity

| Cellular Process | Cell Type | FIPI Concentration | Observed Effect | Source |

| Chemotaxis | Neutrophil-differentiated HL60 cells | 750 nM | Inhibition of fMLP-stimulated chemotaxis | [1] |

| Cell Spreading | CHO cells | 750 nM | Promotion of cell spreading | [6] |

| PA Production | HEK293 cells | 750 nM | Effective blockade of PMA-stimulated PA production | [6] |

| Cytoskeletal Reorganization | COS-7 cells | 750 nM | Rescue of PLD2-suppressed membrane ruffling | [1] |

Pharmacokinetic studies in animal models provide initial insights into the compound's in vivo behavior.

Table 3: Pharmacokinetic Parameters of FIPI in Rats

| Parameter | Value | Source |

| Half-life (t1/2) | > 5 hours | [4] |

| Max Concentration (Cmax) | 363 nM | [4] |

| Bioavailability | 18% | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PLD Headgroup Release Assay

This assay quantifies the catalytic activity of PLD by measuring the release of a radiolabeled headgroup from a phospholipid substrate.

-

Preparation of Reagents:

-

PLD-containing membrane fractions are prepared from Sf9 insect cells infected with baculoviral constructs expressing human PLD1 or mouse PLD2.[1]

-

Substrate vesicles are prepared containing phosphatidylcholine and a trace amount of radiolabeled phosphatidylcholine (e.g., [³H]choline-PC).

-

This compound is serially diluted from a DMSO stock solution to achieve a range of final assay concentrations. Control wells contain equivalent amounts of DMSO.

-

-

Assay Procedure:

-

The PLD membrane fraction is pre-incubated with varying concentrations of FIPI or DMSO control for 15 minutes at 37°C.

-

The reaction is initiated by adding the substrate vesicles. For PLD1, an activator such as ADP-ribosylation factor (ARF) is included. PLD2 is constitutively active and does not require an activator.[1]

-

The reaction is allowed to proceed for 20 minutes at 37°C.

-

-

Quantification:

-

The reaction is terminated by the addition of a quench solution.

-

The aqueous phase, containing the released radiolabeled choline, is separated from the lipid phase via centrifugation.

-

The radioactivity in the aqueous phase is measured using liquid scintillation counting.

-

Data is normalized to controls, and IC50 values are calculated by fitting the dose-response curve.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of FIPI to inhibit the directional migration of neutrophils toward a chemoattractant.

-

Cell Preparation:

-

Human promyelocytic leukemia (HL-60) cells are differentiated into a neutrophil-like phenotype using a suitable agent like DMSO or all-trans-retinoic acid.

-

Differentiated cells are harvested, washed, and resuspended in assay medium.

-

-

Assay Setup:

-

A Boyden chamber or a similar transwell insert system with a porous membrane (e.g., 3-5 µm pores) is used.

-

The lower chamber is filled with assay medium containing a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP).

-

The differentiated HL-60 cells are pre-incubated with FIPI (e.g., 750 nM) or a vehicle control for 30 minutes.[1]

-

The cell suspension is then added to the upper chamber of the transwell insert.

-

-

Incubation and Analysis:

-

The chamber is incubated for 1-2 hours at 37°C in a CO₂ incubator to allow cell migration.

-

Following incubation, non-migrated cells are removed from the upper surface of the membrane.

-

The membrane is fixed and stained (e.g., with DAPI or Giemsa stain).

-

The number of cells that have migrated to the lower side of the membrane is quantified by microscopy. The percentage of inhibition is calculated relative to the vehicle-treated control.

-

F-actin Cytoskeleton Visualization

This protocol is used to visualize the effects of FIPI on the actin cytoskeleton, particularly in the context of cell spreading and membrane ruffling.

-

Cell Culture and Treatment:

-

COS-7 or similar adherent cells are cultured on glass coverslips. Cells may be transfected with constructs to express PLD isoforms if required.[1]

-

Cells are serum-starved to reduce baseline signaling.

-

Cells are treated with FIPI (e.g., 750 nM) or a vehicle control for a specified duration (e.g., 4 hours).[1]

-

If studying stimulated reorganization, a stimulating agent like Phorbol 12-myristate 13-acetate (PMA) is added for a short period (e.g., 10 minutes) before fixation.[1]

-

-

Fixation and Permeabilization:

-

The cells are washed with PBS and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

After fixation, cells are washed again and permeabilized with 0.1% Triton X-100 in PBS for 5 minutes to allow antibody/phalloidin entry.

-

-

Staining and Imaging:

-

The actin filaments (F-actin) are stained by incubating the coverslips with a fluorescently-conjugated phalloidin (e.g., Rhodamine-phalloidin) for 30-60 minutes.[1]

-

Nuclei can be counterstained with DAPI.

-

The coverslips are mounted on microscope slides with an anti-fade mounting medium.

-

Images are acquired using a fluorescence or confocal microscope to visualize changes in cell morphology, spreading, and the organization of the actin cytoskeleton.

-

Potential Therapeutic Applications in Autoimmunity

The demonstrated ability of this compound to inhibit chemotaxis and modulate cytoskeletal reorganization in immune cells provides a strong rationale for its investigation in autoimmune diseases. Many of these conditions, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, are pathologically driven by the inappropriate infiltration of leukocytes into target tissues.

By inhibiting PLD, FIPI could potentially:

-

Reduce Leukocyte Infiltration: Attenuate the migration of neutrophils, macrophages, and lymphocytes to sites of inflammation, thereby reducing tissue damage.

-

Modulate Immune Cell Activation: Interfere with signaling pathways downstream of PA that are involved in immune cell activation and effector functions.

-

Disrupt Inflammatory Feedback Loops: By reducing the presence of inflammatory cells, FIPI could help break the cycle of chronic inflammation that characterizes autoimmune disorders.

The preclinical data, particularly the inhibition of neutrophil chemotaxis, is highly relevant.[1] Neutrophils are key players in the acute inflammatory phases of many autoimmune diseases. Limiting their recruitment could be a valuable therapeutic strategy. Further research is warranted in established animal models of autoimmune disease to validate these potential applications and to assess the in vivo efficacy and safety profile of this compound.

Conclusion

This compound is a potent and specific dual inhibitor of PLD1 and PLD2 that effectively blocks the production of the lipid second messenger phosphatidic acid. Preclinical studies have demonstrated its ability to inhibit key immune cell functions, most notably chemotaxis, which are central to the pathology of many autoimmune diseases. The available data on its mechanism of action and cellular effects positions FIPI as a promising chemical probe and a lead candidate for the development of a new class of immunomodulatory therapeutics. Future investigations should focus on evaluating its efficacy in in vivo models of autoimmunity to fully elucidate its therapeutic potential.

References

- 1. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

Exploring the Use of FIPI Hydrochloride in Cancer Metastasis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate process of metastasis involves a cascade of events, including local invasion, intravasation, survival in the circulation, extravasation, and colonization at a secondary site. A key player in regulating the migratory and invasive potential of cancer cells is the enzyme Phospholipase D (PLD). FIPI hydrochloride, a potent and specific inhibitor of PLD, has emerged as a valuable tool in dissecting the role of PLD signaling in cancer metastasis and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cancer metastasis research, complete with experimental protocols and a summary of key quantitative data.

This compound: A Potent Phospholipase D Inhibitor

FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) hydrochloride is a small molecule inhibitor that targets the two major isoforms of Phospholipase D, PLD1 and PLD2.[1][2][3] It exhibits high potency, with half-maximal inhibitory concentrations (IC50) in the nanomolar range.[1][2][3]

Mechanism of Action

This compound exerts its inhibitory effect by blocking the enzymatic activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to produce the second messenger phosphatidic acid (PA) and choline.[4][5][6] PA is a critical signaling lipid that recruits and activates a multitude of downstream effector proteins involved in cell proliferation, survival, migration, and invasion. By inhibiting PLD, this compound effectively reduces the intracellular levels of PA, thereby disrupting these downstream signaling pathways that are crucial for metastatic progression.[4][7]

The inhibition of PLD by FIPI has been shown to disrupt the reorganization of the F-actin cytoskeleton, a fundamental process for cell motility.[1][2][7] It also affects cell spreading and chemotaxis, the directed movement of cells in response to a chemical gradient.[1][2][4][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo models of cancer metastasis.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 (PLD1) | ~25 nM | In vitro assay | [2][3][4] |

| IC50 (PLD2) | ~20-25 nM | In vitro assay | [1][2][3][4] |

| In vivo PA Production Inhibition | Subnanomolar potency | In vivo models | [4][8] |

Table 1: Inhibitory Potency of this compound against PLD Isoforms.

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-468-NEO (EGFR positive breast cancer) | 100 nM FIPI | Significantly impaired spontaneous and EGF-induced migration. | [9] |

| MDA-MB-468-HER2 (EGFR and HER2 positive breast cancer) | 100 nM FIPI | Significantly impaired spontaneous and EGF-induced migration. | [9] |

| HL-60 (Human promyelocytic leukemia cells) | 750 nM FIPI | Diminished fMLP-directed neutrophil chemotaxis. |

Table 2: Effect of this compound on Cancer Cell Migration and Chemotaxis.

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-468-NEO and MDA-MB-468-HER2 | 100 nM FIPI | Significantly abolished EGF-induced calcium release. | [10][11][12] |

Table 3: Effect of this compound on Intracellular Signaling.

Key Signaling Pathways

The anti-metastatic effects of this compound are mediated through the inhibition of the PLD signaling pathway, which is intricately connected with other critical cancer-related pathways.

PLD Signaling Pathway in Cancer Metastasis

PLD is activated by a variety of upstream signals, including receptor tyrosine kinases (RTKs) like EGFR and G-protein-coupled receptors (GPCRs).[4][6] Upon activation, PLD produces phosphatidic acid (PA), which acts as a signaling hub. PA can directly interact with and modulate the activity of numerous downstream effectors, including the mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) pathways, both of which are central to cell growth, proliferation, and survival.[10][13] Furthermore, PLD-generated PA plays a crucial role in regulating the dynamics of the actin cytoskeleton, a key driver of cell migration and invasion.[14][15][16]

References

- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addi.ehu.es [addi.ehu.es]

- 4. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase D in cell proliferation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the actin cytoskeleton in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Actin regulators in cancer progression and metastases: From structure and function to cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Actin Dynamics and Actin-Binding Proteins Expression in Epithelial-to-Mesenchymal Transition and Its Association with Cancer Progression and Evaluation of Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

FIPI Hydrochloride: A Technical Guide to its Selectivity for Phospholipase D Isoforms PLD1 and PLD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) hydrochloride, a potent pharmacological inhibitor of Phospholipase D (PLD). The document focuses on its selectivity profile for the two major mammalian isoforms, PLD1 and PLD2, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Introduction to Phospholipase D and FIPI Hydrochloride

Phospholipase D (PLD) is a family of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] In mammals, two primary isoforms, PLD1 and PLD2, have been identified.[1] While sharing structural homology, they exhibit differences in their subcellular localization, regulation, and physiological roles.[2][3] PLD1 is often localized to the Golgi apparatus and perinuclear regions, while PLD2 is predominantly found at the plasma membrane.[2][4] Both isoforms are implicated in a wide array of cellular processes, including vesicle trafficking, cytoskeletal organization, cell proliferation, and survival.[1][5] Dysregulation of PLD activity has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6]

This compound has emerged as a critical research tool for studying PLD-dependent signaling.[7][8] It is a cell-permeable small molecule that effectively inhibits PLD activity, allowing for the elucidation of isoform-specific functions and the validation of PLD as a therapeutic target.[7][9]

Quantitative Analysis of this compound Selectivity

This compound is characterized as a potent, dual inhibitor of both PLD1 and PLD2, exhibiting similar efficacy against both isoforms in the low nanomolar range.[10][11][12] This lack of significant selectivity is a key feature of the compound. The inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can vary slightly depending on the assay format (e.g., in vitro biochemical versus cell-based in vivo assays).

The table below summarizes the reported IC50 values for this compound against PLD1 and PLD2 from various studies.

| Isoform | Assay Type | IC50 Value (nM) | Reference |

| PLD1 | In Vitro (Biochemical) | ~25 | [10] |

| In Vitro (Cell Lysate) | 30 | [13] | |

| In Vivo (CHO Cell-based, PMA-stimulated) | 1 | [9][14] | |

| In Vivo (Intact Cells) | ~7-10 | [13] | |

| PLD2 | In Vitro (Biochemical) | ~20-25 | [10][15][16][17] |

| In Vitro (Cell Lysate) | 20 | [13] | |

| In Vivo (CHO Cell-based) | 10 | [9][17] | |

| In Vivo (Intact Cells) | ~8-9 | [13] |

Summary: The data consistently demonstrates that this compound inhibits both PLD1 and PLD2 with high potency. While some cell-based assays suggest slightly greater potency against PLD1, particularly when stimulated, the compound is generally considered a non-selective dual inhibitor.[10][18]

Mechanism of Action

This compound acts as a direct inhibitor of the catalytic phosphodiesterase activity of PLD1 and PLD2.[17] Its mechanism does not involve altering the subcellular localization of the PLD enzymes, their access to the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP2), or the organization of the actin cytoskeleton.[17][18] Studies have shown that FIPI inhibits both the hydrolysis of PC to PA and the transphosphatidylation reaction, a unique characteristic of PLD enzymes where the phosphatidyl group is transferred to a primary alcohol instead of water.[17] It is considered a reversible, though not rapidly dissociating, inhibitor.[18]

PLD Signaling Pathways and Experimental Workflows

PLD enzymes are activated by a diverse range of upstream signals, including growth factors, cytokines, and neurotransmitters.[1] Upon activation, PLD hydrolyzes PC to generate PA. PA then functions as a critical signaling molecule by recruiting and activating a variety of downstream effector proteins, such as mTOR and components of the Ras/ERK pathway, to regulate fundamental cellular processes.[1]

Caption: General Phospholipase D (PLD) signaling cascade.

PLD1 and PLD2, despite being targets of FIPI, are distinctly regulated and localized within the cell, leading to isoform-specific functions.[3] PLD1 activity is tightly regulated and often requires activation by small GTPases (like ARF and Rho) and Protein Kinase C (PKC).[2] In contrast, PLD2 exhibits higher basal activity and is primarily localized to the plasma membrane, where it can be activated by receptor tyrosine kinases.[2][4] These differences mean that while FIPI inhibits both enzymes, the functional consequence in a specific cellular context depends on which isoform is the dominant player.

Caption: Differential regulation and inhibition of PLD1 and PLD2.

The determination of an inhibitor's IC50 value is a fundamental experiment in pharmacology. The workflow involves measuring enzyme activity across a range of inhibitor concentrations to generate a dose-response curve.

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

The following are generalized protocols for assessing PLD inhibition by this compound, based on methodologies described in the literature.[13][17]

This assay measures the ability of FIPI to inhibit PLD activity in a cell-free system.

-

Cell Culture and Transfection: Culture cells (e.g., COS-7 or HEK293) and transfect them with expression vectors for either human PLD1 or PLD2.

-

Lysate Preparation: After 24-48 hours, harvest the cells. Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) on ice. Centrifuge to pellet cell debris and collect the supernatant containing the PLD enzyme.

-

Inhibitor Incubation: In a microplate, add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM) to aliquots of the cell lysate. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.

-

Enzymatic Reaction: Prepare a reaction mixture containing a fluorescent or radiolabeled PC substrate in an appropriate assay buffer. Initiate the reaction by adding the substrate to the lysate-inhibitor mixtures.

-

Detection: Incubate at 37°C for a defined period (e.g., 30-60 minutes). Stop the reaction and measure the amount of product (PA) formed using a suitable detection method (e.g., fluorescence plate reader or scintillation counting).

-

Data Analysis: Calculate the percentage of inhibition for each FIPI concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

This assay measures FIPI's ability to inhibit PLD activity within intact, living cells.

-

Cell Culture: Plate cells that endogenously express or are engineered to overexpress PLD1 or PLD2 (e.g., CHO cells) in multi-well plates.[17]

-

Cell Labeling (Optional but common): Label the cellular phospholipid pool by incubating the cells with a radioactive precursor like [3H]-myristic acid or a fluorescent lipid analogue overnight.

-

Inhibitor Treatment: Remove the labeling medium, wash the cells, and add fresh culture medium containing serial dilutions of this compound. Incubate for 1-4 hours to allow the compound to penetrate the cells.[10][17]

-

PLD Stimulation (for PLD1): For assessing PLD1, which often has low basal activity, stimulate the cells with an agonist like Phorbol 12-myristate 13-acetate (PMA) for 15-30 minutes.[14] This step is often omitted for PLD2, which has high constitutive activity.[17]

-

Lipid Extraction: Stop the reaction by aspirating the medium and adding ice-cold methanol. Scrape the cells, collect the cell suspension, and perform a lipid extraction (e.g., using the Bligh-Dyer method).

-

Analysis: Separate the extracted lipids using thin-layer chromatography (TLC). Identify and quantify the band corresponding to PA.

-

Data Analysis: Normalize the PA levels to a control lipid and calculate the percentage of inhibition at each FIPI concentration to determine the in-cell IC50.

Conclusion

This compound is a potent, cell-permeable, dual inhibitor of both PLD1 and PLD2 isoforms, with IC50 values consistently in the low nanomolar range. It does not exhibit significant selectivity between the two enzymes, making it an effective tool for studying cellular processes where the global inhibition of PLD activity is desired. Its direct, catalytic inhibition mechanism and well-characterized potency in both biochemical and cell-based assays solidify its role as a cornerstone pharmacological agent for researchers investigating the complex biology of Phospholipase D signaling.

References

- 1. cusabio.com [cusabio.com]

- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound hydrate 98 (HPLC), powder [sigmaaldrich.com]

- 9. PLD Inhibitor, FIPI - CAS 939055-18-2 - Calbiochem | 528245 [merckmillipore.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. TWO SITES OF ACTION FOR PLD2 INHIBITORS: THE ENZYME CATALYTIC CENTER AND AN ALLOSTERIC, PHOSPHOINOSITIDE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

- 16. axonmedchem.com [axonmedchem.com]

- 17. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FIPI|PLD1/2 inhibitor|DC Chemicals [dcchemicals.com]

A Comprehensive Technical Review of FIPI Hydrochloride's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIPI hydrochloride (4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide hydrochloride) is a potent and cell-permeable small molecule inhibitor of phospholipase D (PLD).[1][2] Its ability to rapidly and effectively block the production of the second messenger phosphatidic acid (PA) has made it a valuable tool for dissecting the myriad of cellular processes regulated by PLD signaling.[1][3] This technical guide provides an in-depth review of the literature on this compound's biological activity, with a focus on quantitative data, detailed experimental methodologies, and the visualization of implicated signaling pathways. Deregulation of PLD-PA signaling has been associated with various human diseases, including cancer, making FIPI a compound of significant interest for potential therapeutic applications.[4]

Core Mechanism of Action: Inhibition of Phospholipase D

This compound is a potent inhibitor of both major mammalian PLD isoforms, PLD1 and PLD2.[5][6] It directly inhibits the catalytic activity of these enzymes, preventing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[7] This inhibition is rapid, with effects observed within minutes of cellular exposure.[7] Notably, FIPI does not appear to affect the subcellular localization of PLD isoforms, the availability of the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP2), or the actin cytoskeleton in resting cells, suggesting a specific action on the catalytic function of PLD.[3][7]

Quantitative Biological Activity Data

The inhibitory potency of this compound against PLD1 and PLD2 has been quantified in various in vitro and in vivo assay systems. The following tables summarize the key quantitative data reported in the literature.

| Table 1: In Vitro Inhibitory Activity of this compound | |

| Target | IC50 Value |

| Human PLD1 | 25 nM[8][9] |

| Human PLD2 | 20-25 nM[1][6][8][9][10] |

| Endogenous PLD1/PLD2 (PMA-stimulated parental cells) | 0.5 nM[7] |

| PLD1 (in CHO cell-based assay) | 1 nM[7] |

| PLD2 (in CHO cell-based assay) | 10 nM |

| Table 2: Cellular and In Vivo Activity of this compound | |

| Biological Effect | Effective Concentration / Dosage |

| Inhibition of PMA-stimulated PA production in HEK293 cells | 750 nM[11] |

| Promotion of CHO cell diffusion | 750 nM[11] |

| Inhibition of neutrophil chemotaxis | 750 nM[11] |

| Inhibition of EGF-induced cell migration and calcium release in MDA-MB-468-NEO and MDA-MB-468-HER2 cells | 1-100 nM[11] |

| Enhancement of dense particle secretion and aggregation in platelets | 10 µM[11] |

| Protective effect in carotid thrombosis and ischemic stroke models (mouse) | 3 mg/kg (intraperitoneal injection)[11] |

Key Biological Processes Modulated by this compound

Through its inhibition of PLD, this compound has been shown to impact a range of fundamental cellular processes.

Cytoskeletal Reorganization and Cell Spreading

FIPI inhibits PLD-mediated regulation of F-actin cytoskeleton reorganization and cell spreading.[3][5] This is a critical process in cell motility and adhesion. The inhibition of PA production by FIPI disrupts the normal dynamics of the actin cytoskeleton, leading to alterations in cell morphology and spreading behavior.

Chemotaxis

FIPI has been demonstrated to inhibit the chemotaxis of various cell types, including neutrophils.[4][5][11] This is consistent with the known role of PLD and PA in establishing cell polarity and directional migration in response to chemoattractant gradients.

Vesicular Trafficking and Secretion

PLD activity is implicated in membrane vesicle trafficking.[5][7] While some studies using less specific inhibitors like 1-butanol suggested a broad role for PLD in regulated exocytosis, experiments with FIPI have indicated a more nuanced involvement, with some secretory processes being unaffected.[7]

Signaling Pathways Affected by this compound

The inhibition of PLD by this compound has significant downstream consequences on multiple signaling pathways that are crucial for cell growth, proliferation, and survival.

The PLD-PA Signaling Axis

The primary effect of FIPI is the blockade of PA production by PLD. PA is a critical lipid second messenger that can influence the activity of numerous downstream effector proteins.

Caption: this compound directly inhibits PLD1 and PLD2, blocking the generation of phosphatidic acid.

Crosstalk with Ras/ERK and mTOR Signaling Pathways

PA, the product of PLD activity, is known to be an upstream activator of the mammalian target of rapamycin (mTOR) signaling pathway.[12] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Furthermore, PLD activity has been linked to the activation of the Ras-ERK signaling cascade, another critical pathway in cell proliferation and survival.[13][14] By inhibiting PA production, FIPI can indirectly attenuate the signaling flux through both the mTOR and Ras/ERK pathways.